3-methyl-1H-indazol-5-amine - 90764-90-2

3-methyl-1H-indazol-5-amine

Catalog Number: EVT-342619
CAS Number: 90764-90-2
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indazole derivatives, encompassing a wide range of compounds characterized by a benzene ring fused to a pyrazole ring, hold a significant position in medicinal chemistry research. They serve as versatile building blocks for the development of complex molecules with diverse biological activities. [, , , , , , ]

Synthesis Analysis
  • Suzuki-Miyaura coupling: This reaction facilitates the formation of carbon-carbon bonds, allowing for the attachment of aryl groups to the indazole core. []
  • Condensation reactions: These reactions enable the formation of heterocyclic rings and the introduction of various substituents onto the indazole scaffold. [, , , , , ]
  • Nucleophilic substitution: This reaction allows for the replacement of leaving groups on the indazole ring with desired nucleophiles, further diversifying the chemical space. []
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, revealing key structural features and conformations. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps to identify and characterize the different types of atoms and functional groups present in the molecule. [, , , , ]
Chemical Reactions Analysis
  • Cross-coupling reactions: These reactions, such as the Stille and Negishi couplings, enable the formation of new carbon-carbon bonds, leading to more complex indazole derivatives. []
  • Multicomponent reactions: These reactions allow for the efficient synthesis of diverse indazole-containing heterocycles by combining multiple starting materials in a single reaction vessel. [, ]
Mechanism of Action
  • Kinase inhibition: These compounds can interfere with the activity of specific kinases, enzymes involved in crucial cellular processes, making them potential targets for cancer therapy. [, , ]
  • Receptor antagonism: Some indazole derivatives can block the activity of specific receptors, like the calcitonin gene-related peptide (CGRP) receptor, suggesting their potential as migraine treatments. [, ]
  • Topoisomerase inhibition: Certain indazole derivatives can inhibit the activity of topoisomerases, enzymes involved in DNA replication, making them potential anticancer agents. [, ]
Applications
  • Anticancer agents: Indazole derivatives show promise as inhibitors of various kinases and topoisomerases, crucial targets for cancer therapy. [, , , , ]
  • Migraine treatments: Certain indazole derivatives exhibit potent antagonism towards the CGRP receptor, suggesting their potential in treating migraines. [, ]
  • Anticonvulsants: Some indazole derivatives demonstrate anticonvulsant activity, indicating their potential for treating epilepsy and other seizure disorders. []
  • Antimicrobial agents: A few studies explore the antimicrobial activity of specific indazole derivatives, though further research is needed to establish their efficacy and safety profiles. [, ]

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

  • Compound Description: A443654 is a potent and selective AKT inhibitor. Research demonstrates its efficacy against T-cell acute lymphoblastic leukemia (T-ALL) cell lines and patient samples, inducing rapid cell death at nanomolar doses []. A443654 exhibits synergy with DNA-damaging agents like etoposide, enhancing its antitumor activity [, ].

5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels, potentially beneficial for treating acquired and congenital long QT syndrome []. This compound represents a new structural class of hERG activators, distinct from previously reported compounds.

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, investigated for the acute treatment of migraines []. This compound demonstrates excellent potency, a favorable toxicological profile, and remarkable aqueous solubility, making it a promising drug candidate.

2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

  • Compound Description: These compounds represent a series of ten novel analogs synthesized and evaluated for their anticancer activity []. The research highlighted a specific analog (3e) exhibiting significant growth inhibition (99.16%) against the CNS cancer cell line SNB-75. Most analogs also demonstrated drug-like properties with low predicted toxicity.

3-Methyl-1H-1,2,4-triazole-5-amine (mta)

  • Compound Description: This compound is synthesized by reacting aminoguanidine bicarbonate with carboxylic acids []. Biological assays against specific bacterial strains did not reveal significant activity for mta [].

3-Phenyl-1H-1,2,4-triazole-5-amine (pta)

  • Compound Description: pta is another triazole derivative synthesized alongside mta using aminoguanidine bicarbonate and carboxylic acids as starting materials []. Similar to mta, biological evaluation did not show significant activity against the tested bacterial strains [].

Properties

CAS Number

90764-90-2

Product Name

3-methyl-1H-indazol-5-amine

IUPAC Name

3-methyl-2H-indazol-5-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)

InChI Key

HQMYDRGGBUKAKP-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NN1)N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.